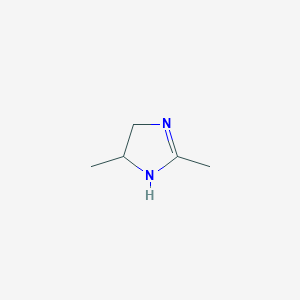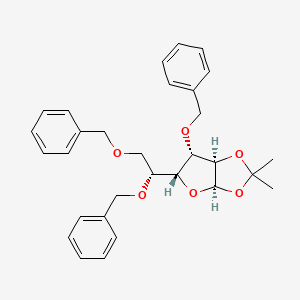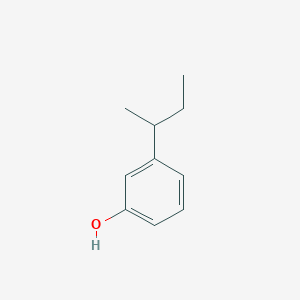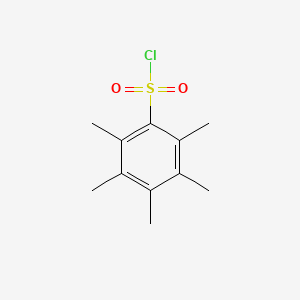
Pentamethylbenzenesulfonyl chloride
Vue d'ensemble
Description
Pentamethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S . It has an average mass of 246.754 Da and a Monoisotopic mass of 246.048126 Da . It is used as a reactant in the preparation of benzosultam derivatives via chlorosulfonylation of benzene derivatives followed by azide substitution and cobalt-porphyrin-catalyzed amination/cyclization .
Synthesis Analysis
Sulfonyl chlorides, such as Pentamethylbenzenesulfonyl chloride, contain a good leaving group (Cl). This makes them highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .Molecular Structure Analysis
The molecular structure of Pentamethylbenzenesulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .Physical And Chemical Properties Analysis
Pentamethylbenzenesulfonyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 362.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.4±3.0 kJ/mol and a flash point of 173.0±27.9 °C . The index of refraction is 1.524, and it has a molar refractivity of 63.5±0.4 cm3 .Applications De Recherche Scientifique
Organic Synthesis
Pentamethylbenzenesulfonyl chloride: is a versatile reagent in organic chemistry, particularly in the synthesis of sulfonamides and sulfonyl derivatives. Due to its electron-rich aromatic ring, it can act as an electrophile in reactions with nucleophiles such as amines, alcohols, and phenols . This reactivity is exploited to create a wide array of compounds, including potential pharmaceuticals and complex organic molecules.
Pharmaceutical Development
In the pharmaceutical industry, Pentamethylbenzenesulfonyl chloride serves as an intermediate in the synthesis of various drugs. Its sulfonyl chloride group is reactive towards a range of nucleophilic functional groups found in drug molecules, which allows for the introduction of sulfonamide groups that are prevalent in many therapeutic agents .
Material Science
Pentamethylbenzenesulfonyl chloride: finds applications in material science as a precursor for the modification of surfaces and the creation of specialized polymers. Its ability to introduce sulfonyl groups onto different substrates makes it valuable for enhancing material properties such as chemical resistance, thermal stability, and mechanical strength .
Analytical Chemistry
In analytical chemistry, Pentamethylbenzenesulfonyl chloride is used to derivatize compounds for better detection and quantification. For instance, it can be used to modify hydroxyl groups, making them more volatile and detectable by gas chromatography . This is particularly useful in the analysis of complex mixtures where selectivity and sensitivity are crucial.
Biochemistry Research
In biochemistry, Pentamethylbenzenesulfonyl chloride can be utilized to modify proteins and peptides. By reacting with amino groups, it can help in studying protein structure and function, as well as in the development of biochemical assays that require modified enzymes or antibodies .
Industrial Applications
On an industrial scale, Pentamethylbenzenesulfonyl chloride is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity with various organic compounds allows for the production of a diverse range of chemicals that are used in different sectors, from agriculture to manufacturing .
Mécanisme D'action
Target of Action
Pentamethylbenzenesulfonyl chloride is a chemical compound used in organic synthesis . Its primary targets are organic molecules, particularly those containing nucleophilic functional groups .
Mode of Action
Pentamethylbenzenesulfonyl chloride is a sulfonyl chloride, a class of compounds known for their reactivity towards nucleophiles . The chloride atom is a good leaving group, which makes the sulfur atom of the sulfonyl group electrophilic. When a nucleophile, such as an amine or alcohol, encounters the sulfonyl group, it can displace the chloride to form a new bond with the sulfur .
Biochemical Pathways
These compounds have wide applications in medicinal chemistry and materials science .
Pharmacokinetics
Due to its reactivity, it is likely to react quickly in biological systems, potentially limiting its bioavailability .
Result of Action
The primary result of Pentamethylbenzenesulfonyl chloride’s action is the formation of new compounds through the reaction of the sulfonyl group with nucleophiles . This can lead to a wide range of products depending on the specific reactants and conditions .
Action Environment
The action of Pentamethylbenzenesulfonyl chloride is influenced by environmental factors such as temperature, solvent, and the presence of other reactive species . It is moisture sensitive and should be stored under inert gas . Its melting point is 81-85 °C , indicating that it is a solid at room temperature but can be melted for reactions if needed.
Safety and Hazards
Pentamethylbenzenesulfonyl chloride is highly corrosive and can cause severe skin burns and eye damage . It reacts vigorously with water, producing hydrochloric acid (HCl), another corrosive and irritant substance . Therefore, it should be handled with care, always wearing gloves and safety glasses, and preferably in a fume hood .
Propriétés
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXRBKVRRJRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200493 | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylbenzenesulfonyl chloride | |
CAS RN |
52499-94-2 | |
| Record name | Pentamethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






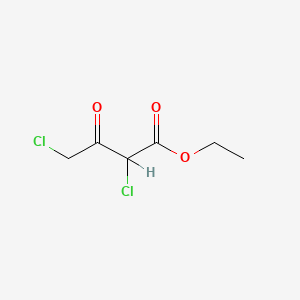
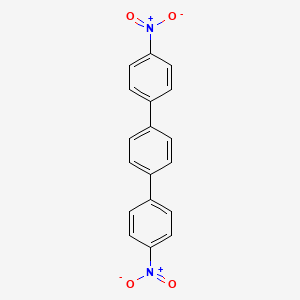
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)

